N-(4-Chloro-2-pyrimidinyl)acetamide
Description
Significance of Pyrimidine (B1678525) and Acetamide (B32628) Scaffolds in Chemical Biology
The pyrimidine ring is a fundamental building block in the chemistry of life. As a core component of the nucleobases cytosine, thymine, and uracil (B121893), it is integral to the structure and function of nucleic acids, DNA and RNA. nih.gov This natural prevalence has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, inspiring the development of a vast array of synthetic derivatives with a wide spectrum of biological activities. researchgate.netnih.gov Pyrimidine-based compounds have been successfully developed as therapeutic agents in various domains, including anticancer and antimicrobial therapies. nih.govresearchgate.net
Overview of Halogenated Pyrimidine Derivatives in Chemical Research
The introduction of halogen atoms, such as chlorine, into the pyrimidine framework can profoundly influence the molecule's physicochemical properties and biological activity. Halogenation can alter a compound's lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced biological potency. mdpi.com The chloro group on the pyrimidine ring, as seen in N-(4-Chloro-2-pyrimidinyl)acetamide, can act as a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of more complex molecules. thieme.de The presence of a chlorine atom can be crucial for the biological activity of some molecules. mdpi.com Researchers have explored halogenated pyrimidine derivatives for their potential in drug discovery and agrochemical research. evitachem.com
Research Gaps and Future Directions for this compound
While the broader classes of pyrimidine and acetamide derivatives have been extensively studied, dedicated research focusing specifically on this compound appears to be limited. The existing literature provides a strong foundation for inferring its potential, but direct experimental data on its synthesis, characterization, and biological evaluation are not widely available in dedicated studies.
Future research should aim to fill these gaps. A primary focus would be the development and optimization of synthetic routes to obtain this compound in good yield and purity. A general method for synthesizing related N-aryl 2-chloroacetamides involves the reaction of a corresponding amine with chloroacetyl chloride. researchgate.net
Following successful synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would be essential to fully elucidate its structural features.
The key research gap to be addressed is the exploration of the biological activity of this compound. Based on the known activities of its constituent scaffolds, it would be logical to investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent. nih.govspectrabase.comresearchgate.net Such studies would involve in vitro screening against relevant biological targets and cell lines, followed by more in-depth mechanistic studies if promising activity is observed. The reactivity of the chloro-substituent could also be exploited for the synthesis of a library of derivatives, which could then be screened for a wider range of biological activities.
Interactive Data Tables
Below are tables summarizing key information about the compound and related structures mentioned in this article.
Table 1: Compound Details
| Compound Name | Molecular Formula | Key Structural Features |
| This compound | C6H6ClN3O | Pyrimidine ring, Acetamide group, Chloro substituent |
| Pyrimidine | C4H4N2 | Aromatic heterocyclic diazine |
| Acetamide | C2H5NO | Amide derived from acetic acid |
| N-aryl 2-chloroacetamides | Varies | Chloroacetamide linked to an aryl group |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chloropyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-4(11)9-6-8-3-2-5(7)10-6/h2-3H,1H3,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOZZIHTGQNUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Chloro 2 Pyrimidinyl Acetamide
Strategies for the Construction of the Pyrimidine (B1678525) Core in N-(4-Chloro-2-pyrimidinyl)acetamide Precursors
The pyrimidine ring is a fundamental scaffold in a vast array of biologically active molecules. slideshare.netthieme-connect.de Its synthesis is a well-established field, with numerous strategies developed to access a wide range of substituted derivatives.
Cyclization Reactions in Pyrimidine Synthesis
The construction of the pyrimidine ring typically involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine. acs.orgmdpi.comorganic-chemistry.org A common and traditional method involves the reaction of 1,3-dicarbonyl compounds or their equivalents with amidines. acs.org
More contemporary approaches have focused on developing more efficient and versatile methods. For instance, a copper-catalyzed cyclization of ketones with nitriles has been reported as a general and economical route to diversely functionalized pyrimidines. acs.org This method proceeds under basic conditions and demonstrates a broad substrate scope. acs.org Another strategy involves the [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals or orthoesters, which can be performed under catalyst- and solvent-free conditions or with a catalytic amount of a Lewis acid such as ZnBr₂. mdpi.com
Furthermore, multicomponent reactions have gained prominence for their efficiency in building molecular complexity in a single step. mdpi.com An example is the four-component reaction of amidines, styrene, and N,N-dimethylformamide (DMF) catalyzed by palladium. mdpi.com
Introduction of Halogen Substituents on Pyrimidine Rings
The introduction of a chlorine atom at the 4-position of the pyrimidine ring is a crucial step in the synthesis of precursors for this compound. Halogens, due to their reactivity, are often introduced to serve as handles for further functionalization. everyscience.combyjus.com
One common method for introducing a chloro substituent is through the use of a chlorinating agent on a pyrimidinone precursor. For example, 2-trichloromethyl-4-chloropyrimidines can be synthesized via an acylation/cyclization-chlorination process, serving as valuable intermediates for subsequent nucleophilic substitution reactions. thieme.de Another approach involves the reaction of trifluorinated 2-bromoenones with amidines, which proceeds through an aza-Michael addition, intramolecular cyclization, and dehydrohalogenation/dehydration cascade to yield trifluoromethylated pyrimidines. organic-chemistry.org
Direct C-H halogenation is also a viable strategy. For instance, a one-pot method has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides in the presence of K₂S₂O₈. nih.gov This reaction proceeds via a cyclocondensation followed by oxidative halogenation. nih.gov
Acylation Reactions for Acetamide (B32628) Linkage Formation
The final key step in the synthesis of this compound is the formation of the acetamide linkage through the acylation of a 2-aminopyrimidine (B69317) precursor.
Chloroacetylation of Pyrimidinyl Amines
The reaction of a 2-amino-4-chloropyrimidine (B19991) with chloroacetyl chloride is a direct method for forming the desired this compound. researchgate.netsphinxsai.com This type of reaction, the chloroacetylation of an amine, is a standard transformation in organic synthesis. researchgate.netnih.gov The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netresearchgate.net For example, N-aryl chloroacetamides can be prepared by reacting substituted anilines with chloroacetyl chloride in solvents like acetic acid or benzene (B151609) with triethylamine (B128534). researchgate.net
Optimized Reaction Conditions and Catalytic Approaches for this compound Synthesis
Optimization of reaction conditions is crucial for achieving high yields and purity. For the chloroacetylation of amines, various conditions have been explored. researchgate.net For instance, the reaction can be performed in glacial acetic acid, dichloromethane (B109758) with potassium carbonate, or toluene (B28343) with triethylamine. researchgate.net A facile one-pot synthesis of amides from aromatic amines and chloroacetyl chloride has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in tetrahydrofuran (B95107) (THF) at room temperature, affording good to excellent yields. researchgate.net
Catalytic approaches can also enhance the efficiency of the acylation step. While specific catalytic methods for the direct synthesis of this compound are not extensively detailed in the provided context, the general principles of catalytic amidation are well-established. For instance, the amination of aryl halides, a related transformation, can be catalyzed by palladium complexes. nih.gov
Advanced Synthetic Approaches for this compound Analogs
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships for various applications. These advanced approaches often involve modifying either the pyrimidine core or the acetamide side chain.
For instance, Suzuki coupling reactions are a powerful tool for introducing aryl or heteroaryl substituents onto the pyrimidine ring. nih.gov Starting from a di-chlorinated pyrimidine, such as 2,4-dichloropyrimidine, one chlorine atom can be selectively displaced via a Suzuki coupling, followed by amination of the remaining chloro group to build complexity. nih.gov
The Buchwald-Hartwig amination is another key reaction for forming C-N bonds, allowing for the introduction of a wide variety of amine nucleophiles at the 2-position of the 4-chloropyrimidine (B154816) ring. nih.gov This reaction is catalyzed by palladium complexes and is known for its broad substrate scope.
Furthermore, the development of catalytic asymmetric synthesis methods allows for the preparation of chiral analogs, which can be crucial for biological activity. frontiersin.org For example, enantioselective allylation of N-Cbz- or N-Fmoc-α-chloroglycinates can be achieved using squaramide catalysts. frontiersin.org While not directly applied to this compound in the provided context, such methods highlight the potential for creating stereochemically defined analogs.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. researchgate.netbohrium.com This technology proves particularly effective in the synthesis of heterocyclic compounds like pyrimidine derivatives. researchgate.net The application of microwave irradiation can dramatically reduce reaction times from several hours, as required by conventional heating methods, to mere minutes. bohrium.com For instance, in the synthesis of related 2-amino-4-chloro-pyrimidine derivatives, microwave-assisted procedures are conducted at temperatures between 120–140 °C for 15–30 minutes in the presence of a base like triethylamine. nih.gov This rapid and efficient heating is a significant improvement over traditional methods that may require 5-6 hours of reflux. bohrium.com The benefits include not only speed but also improved yields (ranging from 50-80%) and a reduction in the use of solvents, aligning with the principles of green chemistry. bohrium.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 5–6 hours | 5–30 minutes | bohrium.com, nih.gov |
| Yield | Moderate | Good to Excellent (50-80%) | bohrium.com |
| Energy Input | Indirect, slow heating | Direct, rapid heating | researchgate.net |
| Solvent Use | Often requires larger volumes | Reduced solvent volume | bohrium.com |
| Side Reactions | More prevalent | Fewer side products | bohrium.com |
One-Pot Reaction Sequences and Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent a highly efficient strategy in synthetic chemistry. researchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. ijper.org Several MCRs have been developed for the synthesis of the pyrimidine core. rsc.org
Chemical Reactivity and Derivatization Strategies of this compound
The chemical behavior of this compound is dominated by the reactivity of the chloro substituent on the electron-deficient pyrimidine ring and the transformations possible for the acetamide side chain.
Nucleophilic Substitution Reactions of the Chloro Group on the Pyrimidine Ring
The chlorine atom at the C4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing nature of the ring nitrogens, which stabilizes the intermediate Meisenheimer complex. The C4 position is generally more reactive towards nucleophiles than the C2 position in di-substituted pyrimidines. mdpi.comthieme.de
This facile substitution allows for the introduction of a wide array of functional groups. A variety of nucleophiles, including primary and secondary amines, can readily displace the chloride to form substituted aminopyrimidines. nih.gov The reaction is typically carried out in a suitable solvent like propanol (B110389) with a base such as triethylamine to neutralize the HCl byproduct. nih.gov The principle of hard and soft acids and bases can be used to explain the regioselectivity and outcome of these substitutions. thieme.de
Table 2: Examples of Nucleophilic Substitution at the C4-Position
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Amine | Substituted anilines, Piperazine derivatives | 4-Aminopyrimidine derivatives | nih.gov |
| Alkoxide | Sodium methoxide | 4-Alkoxypyrimidine | thieme.de |
| Thiolate | Sodium thiophenoxide | 4-(Arylthio)pyrimidine | thieme.de |
| Hydrazine (B178648) | Hydrazine hydrate | 4-Hydrazinylpyrimidine (B2547379) |
| Hydroxide (B78521) | Sodium hydroxide | Pyrimidin-4-one | |
Transformations Involving the Acetamide Moiety
The acetamide group (–NHCOCH₃) offers additional sites for chemical modification. Standard transformations of amides can be applied, although the reactivity may be influenced by the attached pyrimidine ring. The amide bond can be hydrolyzed under acidic or basic conditions to yield the parent amine, 2-amino-4-chloropyrimidine. This deprotection can be useful in multi-step synthetic sequences. organic-chemistry.org
The N-H proton of the acetamide is weakly acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated or undergo other reactions. Furthermore, the amide carbonyl group can be reduced to a methylene (B1212753) group (–CH₂–) using powerful reducing agents like lithium aluminum hydride, converting the acetamide into a secondary amine (N-ethyl-aminopyrimidine derivative). The acetamide group's nitrogen and oxygen atoms can also participate in intramolecular hydrogen bonding, such as N–H⋯Cl contacts, which can influence the molecule's conformation. nih.gov
Functionalization of the Pyrimidine Ring in this compound
Beyond nucleophilic substitution of the chloro group, the pyrimidine ring can be functionalized using modern cross-coupling techniques. The chlorine atom serves as an excellent handle for transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. researchgate.net Using palladium catalysts, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, the chloro group can be coupled with aryl or heteroaryl boronic acids to form new carbon-carbon bonds. mdpi.comnih.gov This method is highly effective for synthesizing 4-arylpyrimidine derivatives. mdpi.com Cobalt-catalyzed cross-coupling reactions with organozinc reagents have also been reported for creating 2-aryldiazines from chlorodiazines. nih.gov
Direct C–H functionalization has also emerged as a powerful strategy for modifying pyrimidine rings, avoiding the need for pre-halogenated substrates. researchgate.netcolab.ws While the presence of the chloro and acetamido groups would direct this reactivity, methods have been developed for the C2-selective amination of pyrimidines and even for using the pyrimidine ring as a directing group for the meta-C-H functionalization of an attached aromatic ring. acs.orgnih.gov
Intramolecular Cyclization Reactions Leading to Novel Heterocyclic Systems from this compound Precursors
The bifunctional nature of this compound and its derivatives makes it an ideal precursor for synthesizing fused heterocyclic systems. The strategy involves a two-step process: first, a nucleophilic substitution at the C4 position with a bifunctional nucleophile, followed by an intramolecular cyclization.
For example, reaction with hydrazine or a substituted hydrazine would yield a 4-hydrazinylpyrimidine intermediate. This intermediate can then undergo intramolecular cyclization, often under thermal or acidic conditions, to form a pyrimido[4,5-c]pyridazine (B13102040) or a triazolopyrimidine system. Similarly, reacting the parent compound with a reagent containing both an amino and a hydroxyl or thiol group can set the stage for the synthesis of fused oxazine (B8389632) or thiazine (B8601807) rings. This approach provides a versatile pathway to a wide range of novel polycyclic heteroaromatic compounds with potential applications in medicinal chemistry and materials science. nih.gov
Table 3: Potential Fused Heterocyclic Systems via Intramolecular Cyclization
| Bifunctional Nucleophile | Intermediate | Fused Heterocyclic System |
|---|---|---|
| Hydrazine (H₂N-NH₂) | 4-Hydrazinyl-2-acetamidopyrimidine | Triazolo[4,5-d]pyrimidine derivative |
| Hydroxylamine (H₂N-OH) | 4-(Hydroxyamino)-2-acetamidopyrimidine | Oxadiazolo[3,4-d]pyrimidine derivative |
| Amino-thiol (e.g., Cysteamine) | 4-(2-Aminoethylthio)-2-acetamidopyrimidine | Pyrimido[4,5-b] researchgate.netnih.govthiazepine derivative |
Structural Elucidation and Advanced Spectroscopic Characterization of N 4 Chloro 2 Pyrimidinyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No published ¹H or ¹³C NMR data for N-(4-Chloro-2-pyrimidinyl)acetamide could be retrieved.
Mass Spectrometry (MS) for Molecular Confirmation
No mass spectrometry data, including molecular ion peaks or fragmentation patterns, for this compound could be found in the searched databases.
Infrared (IR) Spectroscopy for Functional Group Analysis
No specific IR absorption frequencies for the functional groups present in this compound have been reported in the available literature.
X-ray Crystallography for Solid-State Structure Determination
A search for crystallographic information files (CIF) or published crystal structure analyses for this compound yielded no results. Consequently, details on its molecular geometry, conformation, intermolecular interactions, and crystal packing are not available.
Molecular Geometry and Conformation Analysis
Without X-ray crystallography data, a definitive analysis of the molecular geometry and conformation of this compound in the solid state cannot be provided.
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, C-H···π interactions)
Information regarding the intermolecular forces and crystal packing arrangement for this compound is unavailable.
Other Advanced Spectroscopic Techniques for this compound Characterization
No records of the use of other advanced spectroscopic techniques for the characterization of this compound were identified.
Computational Chemistry and Molecular Modeling of N 4 Chloro 2 Pyrimidinyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular attributes without the need for empirical data.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(4-Chloro-2-pyrimidinyl)acetamide, DFT studies would focus on calculating its ground-state electronic energy, electron density distribution, and other key electronic descriptors.
Key Research Findings from DFT:
Electron Distribution: Calculations would reveal the distribution of electron density, highlighting the electron-rich and electron-deficient regions of the molecule. The electronegative chlorine atom and nitrogen atoms in the pyrimidine (B1678525) ring, along with the carbonyl oxygen, are expected to be regions of high electron density.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This map is invaluable for predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions, such as hydrogen bonding.
| DFT-Derived Parameter | Significance for this compound |
| HOMO Energy | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |
| MEP Map | Predicts sites for intermolecular interactions. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries and for understanding the structural basis of ligand-target recognition. For this compound, docking simulations would be used to predict its binding affinity and mode of interaction with potential protein targets.
The output of a docking simulation is a set of "poses," representing different binding orientations of the ligand in the protein's active site, ranked by a scoring function. Analysis of the top-ranked poses reveals the specific interactions that stabilize the protein-ligand complex. nih.gov
Types of Key Interactions:
Hydrogen Bonds: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The pyrimidine nitrogens can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The chloropyrimidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Pi-Stacking and Pi-Anion Interactions: The aromatic pyrimidine ring can form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine, or pi-anion interactions with negatively charged residues such as aspartate or glutamate. nih.gov
A detailed examination of these interactions provides a rational basis for the molecule's observed or predicted biological activity and can guide the design of analogues with improved potency or selectivity. nih.gov
| Interaction Type | Potential Involving this compound |
| Hydrogen Bond | Amide N-H, Carbonyl C=O, Pyrimidine Nitrogens |
| Hydrophobic | Chloro-substituted Pyrimidine Ring |
| Pi-Interactions | Pyrimidine Ring |
Molecular Dynamics Simulations for Conformational Stability and Protein-Ligand Complex Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov By simulating the movements of all atoms in the protein-ligand complex in a solvated environment, MD can assess the stability of the docked pose and provide a more realistic picture of the binding event. nih.gov
An MD simulation generates a trajectory, which is a time-ordered series of atomic coordinates. Analysis of this trajectory yields critical information about the stability and dynamics of the complex. researchgate.net
Common MD Analysis Metrics:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation time. A stable, converging RMSD value for the ligand indicates that it remains firmly bound in the active site and that the predicted binding pose is stable. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the flexibility of different parts of the protein, revealing which residues are most affected by ligand binding.
Interaction Analysis: The trajectory is monitored to determine the persistence of key interactions, such as hydrogen bonds, identified during docking. This analysis can reveal which interactions are most critical for stable binding and can quantify their duration throughout the simulation. youtube.com
These simulations provide a rigorous test of the docking predictions and offer deeper insights into the thermodynamic and kinetic aspects of ligand binding. nih.gov
In Silico ADMET Prediction and Drug-Likeness Assessment (Computational Pharmacokinetic Prediction)
While specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for this compound are not extensively documented in publicly available literature, the computational evaluation of related acetamide (B32628) and pyrimidine derivatives provides a framework for understanding its likely pharmacokinetic profile.
Computational tools are frequently employed in early-stage drug discovery to predict the drug-likeness of novel compounds based on various physicochemical parameters. For instance, studies on a series of pyrimidine-sulfonamide derivatives, which share the pyrimidine core, have shown that these compounds can be designed to possess favorable bioactivity scores and adhere to Lipinski's rule of five, suggesting good oral bioavailability. biointerfaceresearch.com Similarly, in silico analysis of other acetamide-containing compounds has been used to estimate properties like aqueous solubility (Log S), blood-brain barrier penetration (Log BB), and human oral absorption percentage. researchgate.net For example, some acetamide derivatives have shown excellent predicted pharmacokinetic profiles, indicating good parameters for oral administration. mdpi.com
In the broader context of acetamide derivatives, computational ADMET studies have been crucial. For instance, in the development of novel P2Y14R antagonists, N-substituted-acetamide derivatives were computationally assessed, leading to the identification of compounds with improved pharmacokinetic profiles and moderate oral bioactivity. nih.gov Furthermore, in silico toxicity predictions, such as the Ames test for mutagenicity and hepatotoxicity, are standard components of these computational evaluations. mdpi.com For some acetamide derivatives, these predictions have indicated a low potential for toxicity. mdpi.com
The following table summarizes typical ADMET parameters that are evaluated for related compound classes, offering a glimpse into the expected profile for this compound.
| ADMET Parameter | Predicted Property for Related Acetamide/Pyrimidine Derivatives | Significance |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Generally predicted to be high for many derivatives. researchgate.net | Indicates the extent to which a drug is absorbed from the gut into the bloodstream. |
| Caco-2 Permeability | Variable, but optimized in some series to be favorable. researchgate.net | Predicts intestinal drug absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Often predicted to be low for more complex derivatives. researchgate.net | Determines if a compound can reach the central nervous system. |
| Plasma Protein Binding (PPB) | Variable depending on the specific substituents. | Affects the amount of free drug available to exert its effect. |
| Metabolism | ||
| CYP450 Inhibition | Often predicted to be non-inhibitory for certain key enzymes. | Predicts the potential for drug-drug interactions. |
| Excretion | ||
| Total Clearance (CL) | Predicted to be within acceptable ranges for some analogs. mdpi.com | Indicates the rate at which a drug is removed from the body. |
| Half-life (t1/2) | Varies based on the overall molecular structure. mdpi.com | The time it takes for the drug concentration in the body to be halved. |
| Toxicity | ||
| AMES Mutagenicity | Often predicted to be non-mutagenic for related scaffolds. mdpi.com | Assesses the potential of a compound to cause DNA mutations. |
| Hepatotoxicity | Generally predicted to be low for many derivatives. mdpi.com | Indicates the potential for liver damage. |
This table is a generalized representation based on findings for related acetamide and pyrimidine compounds and does not represent specific data for this compound.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Computational structure-activity relationship (SAR) studies are instrumental in identifying the key molecular features responsible for the biological activity of a compound and in guiding the design of more potent and selective analogs. For compounds related to this compound, computational docking and molecular modeling have been pivotal.
The pyrimidine ring, a central feature of the target compound, is a common scaffold in medicinal chemistry. SAR studies on various pyrimidine derivatives have highlighted the importance of the substitution pattern on the ring for specific biological activities. For example, in a series of pyrimidine-based cytotoxic agents, the nature and position of substituents on the pyrimidine core were found to be critical for their activity. nih.gov
The acetamide group also plays a significant role in mediating interactions with biological targets. In studies of N-arylacetamides, the conformation of the acetamide linker and the nature of the aryl substituent are key determinants of activity. nih.gov The presence of a chloro substituent on the acetamide group, as seen in 2-chloro-N-arylacetamides, has been shown to influence the antimicrobial activity of these compounds, suggesting that this feature can be crucial for biological effect. mdpi.com
Molecular docking studies on related acetamide derivatives have provided insights into their binding modes with various protein targets. These studies help to rationalize the observed SAR and guide the design of new compounds with improved binding affinity. For instance, in the development of antimicrobial agents, docking studies of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives helped to understand their interaction with the target enzymes. researchgate.net
The key structural features of this compound and their potential influence on activity, as inferred from studies on related molecules, are summarized below.
| Structural Moiety | Potential Role in Biological Activity (Inferred from Analogs) |
| 4-Chloro-pyrimidine Ring | The chlorine atom at the 4-position can act as a key interaction point with target proteins and influences the electronic properties of the pyrimidine ring. The pyrimidine core itself serves as a rigid scaffold for orienting other functional groups. |
| Acetamide Linker | The amide group can form crucial hydrogen bonds with amino acid residues in a protein's active site. The flexibility of the linker allows the molecule to adopt a favorable conformation for binding. |
| N-H group of the acetamide | Acts as a hydrogen bond donor, which is a common feature in ligand-receptor interactions. |
| Carbonyl group of the acetamide | Functions as a hydrogen bond acceptor, contributing to binding affinity. |
These computational approaches, while not always providing a complete picture, are invaluable in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Advanced Research Perspectives and Future Directions
Design and Synthesis of Novel Analogs with Enhanced Biological Profiles via Rational Design
Rational design is a cornerstone for advancing the therapeutic potential of N-(4-Chloro-2-pyrimidinyl)acetamide. This approach leverages an understanding of the compound's structure-activity relationships (SAR) to guide the synthesis of new analogs with improved efficacy, selectivity, and pharmacokinetic properties. The pyrimidine (B1678525) scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in numerous bioactive compounds, including anticancer and antimicrobial agents oup.comnih.gov.
The design of novel analogs focuses on systematic modifications at key positions of the parent molecule:
The Chlorine Atom at C4: The chloro group is a key reactive site, serving as a leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, ethers, and thioethers, to probe interactions with biological targets and modulate properties like solubility and cell permeability thieme.de.
The Acetamide (B32628) Moiety at C2: The N-acetamide group can be altered to explore its role in hydrogen bonding and steric interactions within a target's binding site. Modifications could include changing the alkyl group, substituting the nitrogen, or replacing the entire acetamide with other functionalities to optimize binding affinity.
Substitution on the Pyrimidine Ring: Although the parent compound is unsubstituted beyond the chloro and acetamide groups, adding substituents to the C5 or C6 positions of the pyrimidine ring could significantly influence the molecule's electronic properties and conformation, leading to enhanced biological activity.
By synthesizing a library of these analogs, researchers can systematically map the SAR, identifying which chemical features are critical for the desired biological effect. For instance, studies on related triazolo-pyrimidine derivatives have successfully identified potent inhibitors of Werner syndrome RecQ helicase (WRN), a synthetic lethal target in certain tumors, by systematically exploring the SAR of the scaffold nih.gov. This process of iterative design, synthesis, and biological testing is crucial for developing lead compounds into viable clinical candidates.
Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level
A critical future direction is to move beyond observing a biological effect to understanding its precise molecular underpinnings. For this compound and its derivatives, this involves identifying the specific proteins, enzymes, or nucleic acids they interact with and characterizing the nature of these interactions. The pyrimidine core is a common feature in molecules that target a wide range of proteins, particularly kinases, by mimicking the natural purine or pyrimidine bases of ATP nih.gov.
Advanced techniques to elucidate these mechanisms include:
Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can be used to "fish" for the binding partners of a specific analog from a complex cellular lysate, providing direct evidence of its molecular target.
Molecular Docking and Simulation: In-silico studies can predict how a molecule fits into the active site of a potential target protein. For example, molecular docking has been used to investigate the binding efficiency of pyrimidine derivatives against the main protease of SARS-CoV-2 nih.gov. These computational models help visualize key interactions and guide the design of new analogs with improved binding.
Structural Biology: X-ray crystallography or cryo-electron microscopy can solve the three-dimensional structure of a derivative bound to its target. This provides the most detailed view of the interaction, revealing the precise orientation and the specific atomic contacts that confer binding affinity and selectivity.
Understanding the mechanism of action at this level is paramount for optimizing drug candidates, predicting potential off-target effects, and understanding mechanisms of resistance.
Development of Structure-Guided Design Principles for this compound Derivatives
As data from SAR studies and mechanistic investigations accumulate, the next logical step is to distill this information into a set of robust, predictive principles for structure-guided design. This involves creating a comprehensive model that connects the chemical structure of a derivative to its biological activity.
This process integrates experimental data with computational modeling to establish clear guidelines for future synthesis. For example, analysis might reveal that a bulky, hydrophobic group at the C4 position consistently increases activity against a particular target, while a hydrogen bond donor on the acetamide moiety is essential for binding. These principles form the basis of a pharmacophore model—an abstract representation of all the essential features a molecule must have to be active.
The development of such design principles accelerates the discovery process, allowing researchers to prioritize the synthesis of compounds with the highest probability of success and avoid those likely to be inactive. This approach has been successfully applied to various pyrimidine-based scaffolds to develop potent and selective inhibitors for diverse biological targets nih.govresearchgate.net.
Exploration of Non-Therapeutic Applications in Materials Science or Agrochemicals
The versatility of the this compound scaffold extends beyond medicine into other technologically important fields like materials science and agrochemicals. N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates in the synthesis of agrochemical and pharmaceutical compounds researchgate.netresearchgate.net.
Agrochemicals: The pyrimidine ring is a privileged structure in the agrochemical industry, forming the core of many successful herbicides, insecticides, and fungicides. For example, substituted pyrimidine derivatives have been developed as herbicides to control undesired plant growth google.com. Similarly, the N-pyridylpyrazole structure, a related heterocyclic system, is the basis for insecticides that target insect ryanodine receptors mdpi.com. The inherent reactivity of the chloro-pyrimidine moiety in this compound makes it an attractive starting point for creating libraries of compounds to be screened for novel pesticidal or herbicidal activities.
Materials Science: Heterocyclic compounds are fundamental building blocks for functional organic materials. Polymers containing pyrimidine units can exhibit interesting thermal, electronic, or photophysical properties. Due to their nitrogen atoms, pyrimidine derivatives can also act as ligands to coordinate with metal ions, opening possibilities for creating metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in areas such as gas storage, catalysis, or sensing. Furthermore, the unique properties of polymeric materials, such as biocompatibility and the ability to act as drug delivery systems, offer another avenue for exploration mdpi.com.
Integration of Multi-Omics Data with Chemical Biology Research
The future of chemical biology research lies in a systems-level understanding of how small molecules affect complex biological networks. Multi-omics—the comprehensive analysis of the genome (genomics), transcriptome (RNA), proteome (proteins), and metabolome (metabolites)—provides an unprecedentedly detailed snapshot of the cellular state nih.gov. Integrating multi-omics data allows researchers to move beyond a one-drug-one-target paradigm and appreciate the full spectrum of a compound's effects.
For this compound and its derivatives, a multi-omics approach could:
Uncover Novel Mechanisms: Transcriptomic and proteomic analyses can reveal which genes and proteins change their expression levels after treatment with a compound, pointing towards affected pathways and potential off-target effects.
Identify Biomarkers: By correlating multi-omics profiles with compound efficacy in different cell lines or patient samples, researchers can identify molecular signatures that predict sensitivity or resistance to the compound nih.gov. A recent study used a multi-omics approach to develop a pyrimidine metabolism-related signature for predicting prognosis in lung adenocarcinoma patients nih.gov.
Provide a Holistic View: Combining different omics layers provides a more complete picture of the flow of biological information nih.govmixomics.org. For example, a change in gene expression (transcriptomics) can be linked to a change in protein levels (proteomics) and a subsequent alteration in metabolic pathways (metabolomics), providing a cohesive story of the drug's impact.
The integration of these large datasets requires sophisticated bioinformatics and machine learning methods to identify meaningful patterns rsc.org. This data-driven approach will be indispensable for understanding the complex biology underlying the action of this compound derivatives and for advancing them in the era of precision medicine.
Q & A
Q. How to enhance the metabolic stability of pyrimidinylacetamide derivatives?
- Methodological Answer :
- Block metabolic hotspots : Introduce deuterium at labile C-H positions (e.g., acetamide methyl group).
- Prodrug design : Mask the acetamide as an ethyl ester to reduce first-pass hydrolysis.
- Microsomal stability assays : Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
